molecular formula C19H16N2OS B3181760 2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide

2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide

Cat. No.: B3181760
M. Wt: 320.4 g/mol
InChI Key: QEGJLRIARJEIPG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Retro 2 plays a crucial role in biochemical reactions by inhibiting the retrograde transport of toxins to the endoplasmic reticulum (ER). It interacts with various biomolecules, including the transmembrane domain recognition complex (TRC) pathway proteins. Specifically, Retro 2 inhibits the ER-targeting and insertion of tail-anchored (TA) proteins by blocking their delivery to the ER-targeting factor ASNA1 (TRC40) . This inhibition prevents the proper functioning of SNARE proteins required for retrograde transport, thereby protecting cells from toxin-induced damage .

Cellular Effects

Retro 2 exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting the retrograde transport pathway, which is essential for the trafficking of certain toxins. This disruption leads to the accumulation of toxins in early endosome-derived vesicles, preventing their fusion with the trans-Golgi network (TGN) and subsequent transport to the ER . As a result, Retro 2 effectively halts the cytotoxic effects of these toxins, preserving cell viability and function .

Molecular Mechanism

The molecular mechanism of Retro 2 involves its binding interactions with biomolecules involved in the retrograde transport pathway. Retro 2 inhibits the ASNA1-mediated ER targeting and insertion of TA proteins, including SNAREs . By blocking the delivery of newly synthesized TA proteins to ASNA1, Retro 2 prevents the proper assembly and function of the retrograde transport machinery . This inhibition disrupts the trafficking of toxins, thereby protecting cells from their cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Retro 2 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on retrograde transport pathways . Long-term studies have shown that Retro 2 continues to protect cells from toxin-induced damage over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of Retro 2 vary with different dosages in animal models. At therapeutic doses, Retro 2 effectively protects animals from lethal doses of toxins such as ricin . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use .

Metabolic Pathways

Retro 2 is involved in metabolic pathways related to the inhibition of retrograde transport. It interacts with enzymes and cofactors associated with the TRC pathway, affecting the metabolic flux and levels of metabolites involved in this process . By inhibiting the proper functioning of the retrograde transport machinery, Retro 2 alters the cellular metabolic landscape, contributing to its protective effects .

Transport and Distribution

Within cells and tissues, Retro 2 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites involved in the retrograde transport pathway . The compound’s distribution within cells ensures its effective inhibition of toxin trafficking, thereby protecting cellular integrity .

Subcellular Localization

Retro 2 exhibits specific subcellular localization patterns that are crucial for its activity and function. It targets compartments and organelles involved in the retrograde transport pathway, including early endosomes and the ER . This localization is directed by targeting signals and post-translational modifications that ensure Retro 2 reaches its intended sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Retro-2 can be synthesized through a series of chemical reactions. One reported method involves the reaction of 2-amino-N-phenylbenzamide with 4-chlorobenzaldehyde in ethanol at room temperature with a catalytic amount of p-toluenesulfonic acid . This reaction yields the compound (E)-2-(((5-methylthiophen-2-yl)methylene)amino)-N-phenylbenzamide, which can spontaneously convert to the racemic form (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one .

Industrial Production Methods

Industrial production methods for Retro-2 are not extensively documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Retro-2 undergoes various chemical reactions, including:

    Oxidation: Retro-2 can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Retro-2.

    Substitution: Substitution reactions can introduce new functional groups into the Retro-2 molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Retro-2 include:

Major Products Formed

The major product formed from the synthesis of Retro-2 is (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one . This compound has shown significant protective effects against ribosome-inactivating proteins.

Properties

IUPAC Name

2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-14-11-12-16(23-14)13-20-18-10-6-5-9-17(18)19(22)21-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGJLRIARJEIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=CC=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
Reactant of Route 2
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
Reactant of Route 3
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
Reactant of Route 4
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
Reactant of Route 5
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
Reactant of Route 6
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide

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